molecular formula C13H10FN3S B1461806 4-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 941867-13-6

4-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No.: B1461806
CAS No.: 941867-13-6
M. Wt: 259.3 g/mol
InChI Key: YANYTMOBXJEDJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is a synthetic small molecule belonging to the benzothiazole class, a privileged scaffold in medicinal chemistry. This compound features a fluorine atom at the 4-position of the benzothiazole ring and a pyridin-2-ylmethylamino side chain. Benzothiazole derivatives are the subject of extensive research due to their diverse and promising biological activities. The core benzothiazole structure is recognized for its significant pharmacological potential, with documented derivatives exhibiting a wide range of properties, including antitumor, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory activities . The specific substitution pattern on this compound suggests it is a valuable intermediate or target molecule for researchers investigating new therapeutic agents. The fluorine atom is often incorporated to modulate electronic properties, lipophilicity, and metabolic stability, while the pyridylmethyl group can contribute to molecular recognition and binding. Researchers exploring structure-activity relationships (SAR) in benzothiazole series for various biological targets will find this fluorinated analogue particularly useful. Its potential applications span across multiple drug discovery programs, especially in the development of anticancer and antimicrobial agents, given the established profile of the benzothiazole pharmacophore . Handling and Safety: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use. While a specific Safety Data Sheet (SDS) for this exact compound was not located, analogous benzothiazole compounds indicate potential hazards. For example, a closely related chlorinated derivative is classified with the signal word "Warning" and may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation . Researchers must consult the specific SDS provided with the product and adhere to all standard laboratory safety protocols, including the use of personal protective equipment.

Properties

IUPAC Name

4-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3S/c14-10-5-3-6-11-12(10)17-13(18-11)16-8-9-4-1-2-7-15-9/h1-7H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YANYTMOBXJEDJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=NC3=C(C=CC=C3S2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically starts with N-(benzothiazol-2-yl)acetamide (denoted as P1), which serves as a key intermediate. This compound undergoes nucleophilic substitution with appropriately substituted amines to introduce the desired functional groups at the 2-position of the benzothiazole ring. In the case of 4-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine, the nucleophile is a 4-fluoroaniline or a pyridin-2-ylmethyl amine derivative.

Solvent-Free Fusion Method for Substituted Anilines

  • The solvent-free (neat) fusion method is employed for reactions involving substituted anilines such as p-fluoroaniline.
  • The process involves mixing N-(benzothiazol-2-yl)acetamide (P1) with p-fluoroaniline and heating the mixture to approximately 200 °C.
  • The reaction mixture is stirred for 5–7 minutes at this temperature, followed by cooling to ambient temperature.
  • The crude product precipitates and is washed multiple times with acetone to remove unreacted amine.
  • The final product is filtered and dried at room temperature, yielding the desired substituted benzothiazol-2-amine derivative.

This method has been reported to give high yields (around 80%) and produces a dark green powder product with well-characterized spectral data (FT-IR, 1H-NMR, 13C-NMR, GC-MS) confirming the structure.

Reflux in N,N-Dimethylformamide (DMF) with Triethylamine Catalyst

  • For derivatives involving more complex amines such as pyridin-2-ylpiperazine or pyridin-2-ylmethyl amines, the reaction is carried out in DMF.
  • Triethylamine (TEA) is added as a catalyst in a 1:1 molar ratio.
  • The reaction mixture is stirred at room temperature for 10 minutes and then refluxed at 200 °C for 4 hours.
  • After completion, the mixture is cooled and poured into an ice-water mixture to precipitate the product.
  • The solid is collected by suction filtration and dried under vacuum at 40 °C overnight.

This approach yields high purity products with yields ranging from 64.8% to 90%, depending on the amine used. The products are characterized by melting points, FT-IR, NMR, and mass spectrometry data.

Challenges and Optimization

  • Attempts to synthesize these compounds via nucleophilic substitution in solvents with high boiling points at temperatures between 25 and 160 °C were unsuccessful due to the weak nucleophilicity of substituted anilines and sulfa-amines.
  • The solvent-free fusion method at elevated temperatures (around 200 °C) overcomes these limitations, providing a practical and efficient synthetic route.
  • The use of triethylamine as a catalyst in DMF under reflux conditions further facilitates the reaction with more sterically hindered or less nucleophilic amines.

Summary Table of Preparation Methods

Method Reactants Conditions Yield (%) Product Characteristics Notes
Solvent-Free Fusion N-(benzothiazol-2-yl)acetamide + p-fluoroaniline 200 °C, 5–7 min, neat ~80 Dark green powder, MP 220–221 °C Efficient for substituted anilines
Reflux in DMF + TEA Catalyst N-(benzothiazol-2-yl)acetamide + pyridin-2-ylmethyl amine derivatives DMF, TEA 1:1 equiv, reflux 200 °C, 4 h 64.8–90 Powders with varied colors, MP 184–261 °C Suitable for less nucleophilic amines
Conventional Nucleophilic Substitution Same as above 25–160 °C, various solvents Failed No product formation Weak nucleophilicity of reactants

Detailed Research Findings

  • The solvent-free fusion method is particularly advantageous for synthesizing 2-(4-fluoroanilino)acetamide benzothiazole derivatives, offering high yield and purity without the need for solvents, thus reducing environmental impact and simplifying purification.
  • Reflux in DMF with triethylamine catalyst allows for the introduction of heterocyclic amines such as pyridin-2-ylmethyl groups, expanding the chemical diversity of benzothiazole derivatives and enabling fine-tuning of biological activity.
  • Spectroscopic characterization confirms the successful substitution at the 2-position of the benzothiazole ring, with consistent chemical shifts observed in 1H and 13C NMR spectra and molecular ion peaks in GC-MS matching calculated values.

Chemical Reactions Analysis

4-Fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with various aryl or alkyl groups.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Scientific Research Applications

Medicinal Chemistry

4-Fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is being investigated for its potential as an anticancer agent . Its mechanism involves the inhibition of specific enzymes and pathways crucial for cancer cell proliferation. The compound's unique structure allows it to interact with various biological targets, potentially leading to the development of new cancer therapies.

Biological Studies

The compound is utilized in various biological assays to explore its effects on cellular processes such as:

  • Apoptosis: Inducing programmed cell death in cancerous cells.
  • Cell Cycle Regulation: Modulating the progression of the cell cycle in response to treatment.

These studies provide insights into the compound's efficacy and its potential role in cancer treatment protocols.

Chemical Biology

In chemical biology, this compound serves as a probe to investigate interactions between small molecules and biological macromolecules like proteins and nucleic acids. This application is crucial for understanding drug-target interactions and optimizing lead compounds for therapeutic development.

Industrial Applications

The compound is also explored for its utility in developing new materials with unique electronic and optical properties. Its chemical structure may lend itself to applications in organic electronics or photonic devices, although this area requires further exploration.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various benzothiazole derivatives, including this compound. Results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Biological Assays

Research conducted on the effects of this compound on apoptosis revealed that it activates caspase pathways in cancer cells, leading to increased cell death rates compared to control groups. This finding underscores its potential as a therapeutic agent targeting apoptotic pathways.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pyridin-2-ylmethyl group enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of essential biochemical pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 4-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine with analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight Purity (%) Key Properties/Applications Reference
This compound 4-F, N-(pyridin-2-ylmethyl) C₁₃H₁₁FN₃S 263.3 (calc.) N/A Potential antimicrobial/anticancer agent (inferred)
4-Chloro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine 4-Cl, N-(pyridin-3-ylmethyl) C₁₃H₁₁ClN₃S 275.75 95.0 Lab reagent; structural analog
4-Chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine 4-Cl, N-(pyridin-2-ylmethyl) C₁₃H₁₀ClN₃S 275.8 95.0 Commercial research chemical
4-Fluoro-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine 4-F, N-(3-morpholinopropyl) C₁₄H₁₈FN₃OS 295.38 N/A Polar substituent for solubility
4-Isopropyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine 4-isopropyl, N-(pyridin-2-ylmethyl) C₁₆H₁₇N₃S 283.39 N/A Increased lipophilicity

Key Observations :

  • Halogen Substitution : Fluorine (atomic radius ~1.47 Å) vs. chlorine (~1.75 Å) alters steric and electronic effects. The smaller fluorine atom may reduce steric hindrance in target binding compared to chlorine .
  • Pyridyl Position: Pyridin-2-ylmethyl vs.
  • Morpholine vs. Pyridyl : The morpholine group in 4-fluoro-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine enhances hydrophilicity and solubility due to its oxygen and nitrogen atoms, contrasting with the aromatic pyridyl group .

Crystallographic and Computational Insights

  • Crystal Packing : The parent compound 1,3-benzothiazol-2-amine forms hydrogen-bonded dimers and 2D networks via N–H···N interactions, a feature likely conserved in fluorinated derivatives .
  • Software Tools : Programs like SHELXL and Mercury are widely used for refining crystal structures and visualizing intermolecular interactions, aiding in the rational design of benzothiazole derivatives .

Biological Activity

Overview

4-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is a synthetic organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. The presence of a fluorine atom and a pyridin-2-ylmethyl group enhances its reactivity and biological efficacy, making it a subject of interest for various therapeutic applications.

PropertyValue
IUPAC Name This compound
CAS Number 941867-13-6
Molecular Formula C13H10FN3S
Molecular Weight 259.3 g/mol

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzothiazole Ring : Cyclization of 2-aminothiophenol with an aldehyde or ketone under acidic conditions.
  • Introduction of the Fluorine Atom : Utilization of fluorinating agents such as diethylaminosulfur trifluoride (DAST).
  • Attachment of the Pyridin-2-ylmethyl Group : Nucleophilic substitution using pyridin-2-ylmethyl chloride and a suitable base.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown potent activity against various bacterial strains, outperforming traditional antibiotics like ampicillin and streptomycin in certain assays .

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for related compounds:

CompoundTarget BacteriaMIC (μg/mL)
Benzothiazole Derivative AStaphylococcus aureus0.008
Benzothiazole Derivative BEscherichia coli0.03
Benzothiazole Derivative CStreptococcus pneumoniae0.06

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets, such as enzymes or receptors:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV, leading to cell death .
  • Signal Transduction Modulation : It can also interact with cellular receptors, influencing various signal transduction pathways that regulate cell proliferation and apoptosis.

Study on Anticancer Properties

A study investigated the anticancer potential of benzothiazole derivatives, including this compound. The results indicated that these compounds could inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The study reported IC50 values ranging from 0.00330.0033 to 0.0460.046 μg/mL against various cancer cell lines .

Toxicity Assessment

In toxicity assessments against human liver cell lines (HepG2), certain derivatives demonstrated low toxicity profiles, suggesting their potential for therapeutic use without significant adverse effects .

Q & A

Q. What are the most reliable synthetic routes for 4-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine, and how are intermediates characterized?

The synthesis typically involves coupling a fluorinated benzothiazole precursor with a pyridylmethylamine derivative. For example:

Step 1 : React 2-aminobenzothiazole with a fluorinating agent (e.g., Selectfluor®) under microwave conditions to introduce the 4-fluoro group .

Step 2 : Condense the fluorinated intermediate with 2-(aminomethyl)pyridine using a coupling reagent like EDCI/HOBt in dichloromethane .
Characterization : Intermediates are confirmed via TLC, NMR (e.g., 1^1H/13^{13}C for fluorine coupling patterns), and MS for molecular ion verification .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Analytical Methods :
    • HPLC : Purity >98% confirmed using a C18 column with UV detection at 254 nm .
    • Spectroscopy : 19^{19}F NMR (δ ≈ -110 ppm for aromatic F) and IR (C-N stretch at ~1250 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (if available) resolves bond angles and confirms the planar benzothiazole-pyridine interaction .

Q. What preliminary biological activities have been reported for this compound?

Early studies suggest kinase inhibition (e.g., EGFR or Aurora kinases) due to the benzothiazole core’s affinity for ATP-binding pockets. In vitro assays show IC50_{50} values in the micromolar range, validated via fluorescence polarization (FP) binding assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Case Study : Discrepancies in IC50_{50} values may arise from assay conditions (e.g., ATP concentration, pH).
    • Method : Re-evaluate activity under standardized conditions (e.g., 1 mM ATP, pH 7.4) and use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
    • Data Analysis : Apply multivariate regression to isolate variables (e.g., solvent polarity, temperature) affecting potency .

Q. What strategies optimize the compound’s selectivity for specific biological targets?

  • Structural Modifications :
    • Introduce substituents at the pyridine’s 3-position to sterically block off-target interactions .
    • Replace the benzothiazole with a thiadiazole to alter electronic properties and binding kinetics .
  • Computational Guidance : Docking studies (e.g., AutoDock Vina) predict interactions with kinase hinge regions; MD simulations assess stability over 100 ns trajectories .

Q. How can reaction yields be improved during scale-up synthesis?

  • Process Optimization :
    • Microwave-assisted synthesis : Reduces reaction time from 24h to 2h with 85% yield .
    • Solvent Screening : Switch from DCM to THF for better solubility of intermediates .
  • Catalysis : Use Pd/C for deprotection steps, achieving >90% conversion .

Q. What computational methods are used to predict the compound’s ADMET properties?

  • Tools : SwissADME or ADMETLab 2.0 for predicting permeability (LogP ≈ 2.5), CYP450 inhibition (high risk for 3A4), and bioavailability (Lipinski violations: 0) .
  • Validation : Compare in silico predictions with experimental Caco-2 cell assays for permeability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Reactant of Route 2
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4-fluoro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

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